molecular formula C23H25ClN2O3 B194716 4-Hydroxymethyl Loratadine CAS No. 609806-40-8

4-Hydroxymethyl Loratadine

Cat. No. B194716
M. Wt: 412.9 g/mol
InChI Key: BCKYTUFUNAGTDV-UHFFFAOYSA-N
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Description

4-Hydroxymethyl Loratadine is a usual impurity in Loratadine syrup formulations . It is a nonsedating-type histamine H1-receptor and a benzocycloheptapyridine .


Synthesis Analysis

The synthesis of 4-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine . This process is crucial and is performed using cyanide nucleophilic substitution of the corresponding 1-methoxypyridinium salts .


Molecular Structure Analysis

The molecular formula of 4-Hydroxymethyl Loratadine is C23H25ClN2O3 .


Chemical Reactions Analysis

The formation of 2- and 4-hydroxymethyl derivatives on the pyridine ring of Loratadine has been described, which result from a redox process of the drug with other formulation components .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxymethyl Loratadine is 412.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Pregnancy and Loratadine : Loratadine is not associated with a major teratogenic risk in human pregnancy. A study comparing pregnancy outcomes among women exposed to loratadine, other antihistamines, and nonteratogenic controls found no significant difference in the rate of congenital anomalies (Diav-Citrin et al., 2003).

  • Synthesis of 2- and 4-hydroxymethyl Loratadine : A study described the synthesis of 2- and 4-hydroxymethyl derivatives of Loratadine, which are contaminants generated when Loratadine is formulated as a syrup (Cerrada et al., 2005).

  • Inhibitory Effect on Histamine Release : Loratadine can modulate histamine release from human basophils, exhibiting anti-H1 activity and inhibiting both IgE-mediated and IgE-independent histamine release (Miadonna et al., 1994).

  • Fungal Biotransformation of Loratadine : Research on fungi's ability to biotransform Loratadine into its active metabolite, Desloratadine, and other different metabolites, highlights microbial biotransformation as a valuable approach in drug modification (Keerthana & Vidyavathi, 2018).

  • Induction of Liver Microsomal Cytochrome P450 : Loratadine causes a dose-dependent increase in levels of liver microsomal cytochrome P450 enzymes in rats and mice, indicating its potential role in drug metabolism (Parkinson et al., 1992).

  • Hypospadias Risk in Offspring : A meta-analysis was conducted to assess the association between Loratadine use during pregnancy and hypospadias in male offspring. The study involved various international cohorts and aimed to clarify the risk factor for congenital malformations (Schwarz et al., 2008).

Safety And Hazards

When handling 4-Hydroxymethyl Loratadine, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKYTUFUNAGTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400098
Record name 4-Hydroxymethyl Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl Loratadine

CAS RN

609806-40-8
Record name Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609806-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethyl loratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxymethyl Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYMETHYL LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2PK8Q54XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Cerrada, MP Matía-Martín, JL Novella… - Arkivoc, 2005 - pdfs.semanticscholar.org
The synthesis of two contaminants of Loratadine, generated when the product is formulated as a syrup, is described. The products, identified as 2-and 4-hydroxymethyl derivatives of the …
Number of citations: 3 pdfs.semanticscholar.org
S Cuboni, C Devigny, B Hoogeland… - Journal of medicinal …, 2014 - ACS Publications
B 0 AT2, encoded by the SLC6A15 gene, is a transporter for neutral amino acids that has recently been implicated in mood and metabolic disorders. It is predominantly expressed in the …
Number of citations: 22 pubs.acs.org
SC Habicht, P Duan, NR Vinueza, M Fu… - … of pharmaceutical and …, 2010 - Elsevier
A liquid chromatography/tandem mass spectrometry (LC/MS 3 ) method based on ion-molecule reactions and collision-activated dissociation (CAD) is presented for the identification of …
Number of citations: 19 www.sciencedirect.com
EA Stone, KJ Cutrona, SJ Miller - Journal of the American …, 2020 - ACS Publications
Analogues of the conformationally dynamic Claritin (loratadine) and Clarinex (desloratadine) scaffolds have been enantio- and chemoselectively N-oxidized using an aspartic acid …
Number of citations: 18 pubs.acs.org
R Fahmy, D Danielson… - … Dosage Forms-Tablets, 2008 - api.taylorfrancis.com
… Formaldehyde has also been implicated in the degradation of loperamide to form 2- and 4-hydroxymethyl loratadine (81). Glyoxal is an impurity that can be found as a cross-linking …
Number of citations: 9 api.taylorfrancis.com
C Gómez, B MaciÃ, M Yus - arkat-usa.org
… Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations …
Number of citations: 0 www.arkat-usa.org
FJ Munayyer, F Guazzo, EI Stupak, IA Chaudry…
Number of citations: 0

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